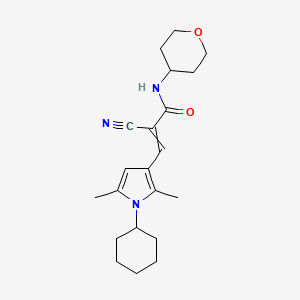

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl ring, a dimethyl-substituted pyrrole, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the cyclohexyl and dimethyl groups. The cyano group is then added through a nucleophilic substitution reaction. Finally, the oxan-4-yl group is introduced via an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyano group and the pyrrole ring makes it a candidate for bioactive molecule development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano group could participate in hydrogen bonding or other interactions, while the pyrrole ring might engage in π-π stacking or other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide: Lacks the oxan-4-yl group, which might affect its reactivity and applications.

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(methyl)prop-2-enamide: Substitutes the oxan-4-yl group with a methyl group, potentially altering its biological activity and chemical properties.

Uniqueness

The presence of the oxan-4-yl group in 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, synthesis, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H21N5OS, with a molecular weight of approximately 355.46 g/mol. The structure includes several functional groups that may contribute to its biological activity:

- Cyano group : Known for its reactivity and potential in various chemical transformations.

- Pyrrole moiety : Associated with diverse biological activities, including antimicrobial and anticancer properties.

- Oxan group : May enhance solubility and biological interactions.

Anticancer Activity

Research into similar compounds suggests potential anticancer properties. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group may further enhance these effects by facilitating interactions with biological targets.

Antimicrobial Properties

Compounds with structural similarities to this compound have exhibited antimicrobial properties. The unique combination of functional groups in this compound is hypothesized to interact with microbial membranes or essential enzymes, disrupting cellular functions.

In Vitro and In Vivo Studies

The specific biological activity of this compound requires comprehensive investigation through both in vitro (test tube experiments) and in vivo (live organism studies) methodologies. Preliminary studies could involve:

- Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.

- Antimicrobial Assays : To evaluate efficacy against bacterial and fungal strains.

- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-fluoro-N-(1H-indol-7-carboxamide) | Indole ring with carboxamide | Anticancer |

| 4-(5-methylthiazolyl)-pyrrolo[3,4-b]quinolin | Thiazole and pyrrole | Antimicrobial |

| N-(benzothiazolyl)-propionamide | Benzothiazole moiety | Anticancer |

This table illustrates the diversity within compounds related to this compound, highlighting how structural features can influence biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving cyclization and functional group modifications. The choice of synthetic route may affect the yield and purity of the final product.

Properties

IUPAC Name |

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-15-12-17(16(2)24(15)20-6-4-3-5-7-20)13-18(14-22)21(25)23-19-8-10-26-11-9-19/h12-13,19-20H,3-11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTLITDDKBNFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.